molecular formula C8H7F3O B1590102 1-Methyl-2-(trifluoromethoxy)benzene CAS No. 42908-77-0

1-Methyl-2-(trifluoromethoxy)benzene

Cat. No.: B1590102
CAS No.: 42908-77-0
M. Wt: 176.14 g/mol
InChI Key: YFKPBFKOUVIQTN-UHFFFAOYSA-N
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Description

Biological Activity

Overview

1-Methyl-2-(trifluoromethoxy)benzene, also known as a trifluoromethoxy-substituted aromatic compound, has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group (-O-CF₃) attached to a methyl-substituted benzene ring. This unique structure contributes to its lipophilicity and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, potentially leading to increased bioavailability and interaction with cellular components.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Gene Expression Regulation : Interaction with transcription factors may alter gene expression profiles.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail.

Anticancer Activity

Preliminary investigations have shown that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines. The presence of the trifluoromethoxy group is believed to enhance its potency compared to non-fluorinated analogs.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of fluorinated compounds, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
    CompoundActivity (MIC µg/mL)Target Organism
    This compound15Staphylococcus aureus
    Control (non-fluorinated analog)50Staphylococcus aureus
  • Anticancer Studies : In vitro studies conducted on various cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis at concentrations as low as 10 µM.
    Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)12
    HeLa (Cervical Cancer)8

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via electrophilic aromatic substitution or coupling reactions. For example, toluene derivatives serve as starting materials, with trifluoromethoxy groups introduced using trifluoromethylation reagents (e.g., CF₃OTf) under inert conditions . Key parameters include:

  • Catalysts : Palladium-based catalysts for coupling reactions (e.g., Sonogashira coupling in related compounds) .
  • Solvents : Aprotic solvents like DMF or THF to stabilize intermediates .
  • Temperature : Controlled heating (60–100°C) to avoid decomposition of labile trifluoromethoxy groups.
    • Data Table :
MethodStarting MaterialCatalyst/SolventYield (%)Reference
Electrophilic SubstitutionToluene derivativeCF₃OTf, DCM65–75
Coupling ReactionIodoarenePd(PPh₃)₄, CuI, THF50–60

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethoxy group integration (~δ -55 to -60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 194.13 for C₈H₆F₄O) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity >95% .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, reducing electron density on the aromatic ring. This enhances oxidative addition in Pd-catalyzed reactions but may hinder nucleophilic aromatic substitution due to deactivation .
  • Experimental Design :

  • Compare reactivity with analogs (e.g., -OCH₃ vs. -OCF₃) in Suzuki-Miyaura coupling.
  • Use DFT calculations to map electron density distribution (software: Gaussian 16) .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated analogs?

  • Case Study : Discrepancies in antifungal activity (e.g., Candida albicans IC₅₀ values) may arise from:

  • Solubility : Use of DMSO vs. aqueous buffers alters bioavailability .
  • Assay Conditions : Varying pH or incubation times affect metabolic stability .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate with positive controls (e.g., fluconazole) .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

  • Methodology :

  • ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP, CYP450 inhibition, and half-life .
  • Docking Studies : AutoDock Vina to simulate interactions with cytochrome P450 enzymes .

Comparative and Mechanistic Questions

Q. How does the positional isomerism of substituents affect physicochemical properties?

  • Comparison :

  • This compound vs. 1-Methyl-4-(trifluoromethoxy)benzene :
  • Boiling Point : Higher for para-isomers due to symmetry (ΔT ~10–15°C) .
  • Lipophilicity : Ortho-substitution increases logP by 0.3–0.5 units .

Q. What are the challenges in scaling up laboratory synthesis to gram-scale production?

  • Optimization Steps :

  • Purification : Replace column chromatography with recrystallization (solvent: hexane/EtOAc) .
  • Reactor Design : Transition from batch to flow chemistry for exothermic trifluoromethylation steps .

Properties

IUPAC Name

1-methyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKPBFKOUVIQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545309
Record name 1-Methyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42908-77-0
Record name 1-Methyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
1-Methyl-2-(trifluoromethoxy)benzene
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
1-Methyl-2-(trifluoromethoxy)benzene
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
1-Methyl-2-(trifluoromethoxy)benzene
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
1-Methyl-2-(trifluoromethoxy)benzene
N-[4-(propan-2-yl)phenyl]ethanediamide
1-Methyl-2-(trifluoromethoxy)benzene
N-[4-(propan-2-yl)phenyl]ethanediamide
1-Methyl-2-(trifluoromethoxy)benzene

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